molecular formula C6H3ClN4O2 B7968009 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Katalognummer: B7968009
Molekulargewicht: 198.57 g/mol
InChI-Schlüssel: JMEFJMSEICGAQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid ( 1520692-02-7) is a high-value chemical scaffold for research and development in medicinal chemistry. This compound features a molecular formula of C 6 H 3 ClN 4 O 2 and a molecular weight of 198.57 g/mol . Its structure integrates a pyrazolopyrimidine core, a privileged heterocyclic system in drug discovery, which is further functionalized with a chloro group and a carboxylic acid moiety. This specific arrangement makes it a versatile key synthetic intermediate or building block for the design and synthesis of more complex target molecules. The presence of both a reactive chloro substituent and a carboxylic acid group allows for extensive structural diversification through nucleophilic aromatic substitution and amide coupling reactions, respectively. Researchers can leverage this bifunctionality to create a diverse library of derivatives for biological screening . The pyrazolopyrimidine core is a known pharmacophore found in compounds investigated for various therapeutic areas, suggesting its potential application in the development of kinase inhibitors and other small-molecule therapeutics . Disclaimer: This product is provided for research use only (RUO) and is strictly intended for industrial or scientific research applications. It is not intended for diagnostic, therapeutic, or personal use of any kind .

Eigenschaften

IUPAC Name

5-chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEFJMSEICGAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyrazole-to-Pyrimidine Annulation

This method involves functionalizing a pre-synthesized pyrazole derivative with pyrimidine-forming reagents. For example, 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (compound 1 in) undergoes chlorination with phosphorus oxychloride (POCl₃) to yield dichlorinated intermediates, which are further substituted with amines or alcohols. Adapting this approach, pyrazole-3-carboxylic acid derivatives could serve as starting materials for annulation with pyrimidine precursors like malononitrile or urea derivatives.

Pyrimidine-to-Pyrazole Cyclization

Alternatively, pyrimidine rings are functionalized with pyrazole-forming components. In, hydrazine derivatives condensed with β-ketoesters to form pyrazole rings fused to pyridazinones. For 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, a similar strategy might involve reacting 5-chloropyrimidine-4-amine with a β-ketoacid derivative to induce cyclization.

Chlorination and Carboxylic Acid Functionalization

Regioselective Chlorination

Representative Synthetic Pathways

Route 1: Sequential Annulation and Functionalization

  • Pyrazole Synthesis : 5-Amino-3-methylpyrazole is condensed with diethyl malonate to form dihydroxy-pyrazolopyrimidine.

  • Chlorination : Treatment with POCl₃ yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

  • Carboxylic Acid Formation : A Suzuki coupling with a boronic acid ester at C3, followed by hydrolysis, introduces the carboxylic acid group.

Key Data :

StepReagents/ConditionsYield (%)
Pyrazole formationDiethyl malonate, NaOEt89
ChlorinationPOCl₃, reflux61
Suzuki couplingPd catalyst, boronic acid55–61
HydrolysisH₂SO₄ or NaOH70–85

Route 2: Tandem Cyclization-Hydrolysis

  • Hydrazine Cyclization : A sydnone hydrazone (e.g., 4a in) undergoes Vilsmeier–Haack formylation and intramolecular cyclization to form the pyrazolopyrimidine core.

  • Chlorination and Oxidation : Chlorine is introduced via electrophilic substitution, followed by oxidation of a methyl group to carboxylic acid using KMnO₄ or CrO₃.

Challenges :

  • Regioselectivity in cyclization requires precise temperature control (e.g., −78°C for lithiation in).

  • Over-oxidation during carboxylic acid formation may necessitate protecting groups.

Optimization and Scalability

Catalytic Enhancements

Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling steps, as seen in Suzuki reactions for pyrazolo[1,5-a]pyrimidines. Microwave-assisted synthesis, utilized in, reduces reaction times from hours to minutes (e.g., 5–8 min at 150 W).

Purification Techniques

Chromatography and recrystallization from ethanol or ethyl acetate are standard. The target compound’s solubility profile (polar due to carboxylic acid) favors aqueous-organic solvent systems for crystallization.

Analytical and Spectroscopic Validation

Structural Confirmation

  • NMR : The C3–H proton in pyridazinones resonates at δ 9.94–10.06 ppm, while pyrazole C4–H appears at δ 8.42–9.72 ppm.

  • Mass Spectrometry : Molecular ion peaks align with the formula C₆H₃ClN₄O₂ (MW: 198.57 g/mol).

  • X-ray Crystallography : Triclinic crystal systems, as reported for analogous compounds in, confirm regiochemistry.

Industrial and Research-Grade Synthesis

Commercial synthesis (e.g., VulcanChem) employs scalable protocols with 97% purity, leveraging:

  • Automated continuous-flow reactors for chlorination and coupling steps.

  • Green chemistry principles (e.g., aqueous workups) to minimize waste .

Analyse Chemischer Reaktionen

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at position 5 undergoes nucleophilic substitution, enabling the introduction of diverse substituents. This reactivity is critical for modifying the compound’s biological activity. For example:

  • Reaction with amines : Substitution with primary or secondary amines (e.g., aniline, aliphatic amines) under basic conditions (e.g., K₂CO₃ in DMF) replaces the chlorine with amine groups, forming derivatives like 5-amino-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid .

  • Reaction with alcohols : Substitution with alcohols (e.g., methanol, ethanol) in the presence of a base (e.g., NaH) generates alkoxide derivatives.

Hydrolysis and Amide Formation

The carboxylic acid group at position 3 participates in:

  • Hydrolysis : Conversion to the corresponding carboxylic acid under acidic or basic conditions (e.g., LiOH in aqueous THF).

  • Amide formation : Reaction with amines (e.g., benzylamine) via coupling agents like EDCI to form amides, enhancing solubility and bioavailability.

Condensation and Cyclization Reactions

The pyrazolo-pyrimidine core is synthesized via condensation of precursors such as cyanoacrylates and phenylhydrazines, followed by cyclization under reflux conditions (e.g., ethanol, acetic acid) .

Structural Modifications and Derivatives

The compound’s reactivity enables the synthesis of bioactive derivatives:

Substitution at Position 5

Derivative Substituent Biological Activity
5-Amino-pyrazolo[4,3-d]pyrimidine-3-carboxylic acidNH₂CDK2/CDK4 inhibitor
5-Methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acidCH₃Enhanced solubility

Functional Group Transformations

  • Amide derivatives : Formed via coupling reactions with amines (e.g., benzylamine), showing improved anticancer activity in MCF-7 and HCT-116 cell lines .

  • Thieno-pyrimidine hybrids : Synthesized by fusing thiophene rings to the pyrazolo core, demonstrating potential for treating osteoporosis and psychosis .

Nucleophilic Substitution Mechanism

The chlorine atom’s electrophilicity facilitates attack by nucleophiles (e.g., -NH₂, -O⁻) in a two-step process:

  • Deprotonation : Base (e.g., K₂CO₃) deprotonates the nucleophile.

  • Substitution : Nucleophilic attack at the carbon-chlorine bond, releasing Cl⁻.

Hydrolysis and Amide Formation

The carboxylic acid group undergoes:

  • Hydrolysis : Acidic/basic conditions cleave ester precursors to yield carboxylic acids.

  • Amide formation : Activation via carbodiimides (e.g., EDCI) enables coupling with amines.

Table 1: Comparative Analysis of Related Compounds

Compound Structural Features Biological Activity
Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidineAdditional triazole ringAnticancer activity
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acidCarboxyl at position 2Varies with substitutions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Kinase Inhibitors:
5-Chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid serves as a scaffold for developing kinase inhibitors, which are critical in cancer treatment. Studies have shown that derivatives of this compound exhibit potent activity against various cancer cell lines by inhibiting tyrosine kinases such as Abl and Src-family proteins .

Case Study:
In a study focusing on neuroblastoma, compounds derived from pyrazolo[3,4-d]pyrimidines demonstrated significant cytotoxicity. The lead compound reduced tumor volume by over 50% in xenograft mouse models .

Chemical Biology

Biological Target Interaction:
This compound is utilized in research to understand its interactions with biological targets like enzymes and receptors. Its ability to bind to active sites of kinases inhibits their activity, affecting downstream signaling pathways involved in cell proliferation and survival .

Chemical Probes Development:
It is also employed in designing chemical probes to study cellular processes, aiding in the understanding of complex biological mechanisms.

Industrial Applications

Synthesis of Complex Molecules:
In industrial chemistry, 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is explored for synthesizing more complex molecules relevant to pharmaceuticals. Its unique chlorine atom allows for selective substitution to create various derivatives, enhancing its utility as a building block in drug development .

Wirkmechanismus

The mechanism of action of 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyrazolo-pyrimidine core. Key structural analogs include:

Compound Substituents Molecular Formula Molecular Weight Key Properties
5-Chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid 5-Cl, 3-COOH C₇H₃ClN₄O₂ 210.58 g/mol High polarity due to COOH; moderate solubility in alcohols, poor in ether .
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid 5-Cl, 1-CH₃, 3-COOH C₈H₅ClN₄O₂ 224.61 g/mol Methyl group reduces solubility in water; potential for improved metabolic stability .
Chlorodenafil 5-Cl, 7-one, 3-propyl, additional aryl groups C₁₉H₂₁ClN₄O₃ 404.85 g/mol Larger hydrophobic substituents enhance PDE5 inhibition; used in erectile dysfunction .
Thiazolo[4,3-d]pyrimidine-3-carboxylic acid Thiazole ring fused to pyrimidine C₇H₃N₃O₂S 193.18 g/mol Sulfur atom increases π-stacking potential; distinct electronic profile .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., ethyl esters in , which require amidation for solubility tuning) .
  • Stability: Chlorine at position 5 may enhance stability against metabolic oxidation compared to non-halogenated analogs .

Biologische Aktivität

5-Chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS: 1520692-02-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing kinase inhibitors relevant to cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is C6H3ClN4O2C_6H_3ClN_4O_2, with a molecular weight of 198.57 g/mol. The compound features a pyrazolo[4,3-d]pyrimidine core, characterized by its unique chlorine substitution at the fifth position, which enhances its reactivity and biological profile.

The primary mechanism of action involves the inhibition of specific kinases. The compound binds to the active sites of these enzymes, disrupting their function and influencing critical signaling pathways related to cell proliferation and survival. This interaction is crucial for its anticancer properties.

Anticancer Activity

Research has demonstrated that 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid exhibits significant anticancer activity. For instance:

  • Inhibitory Effects : In vitro studies show that the compound inhibits various cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) with IC50 values ranging from 0.3 to 24 µM .
  • Cell Proliferation : In MCF-7 breast cancer cells, treatment with this compound resulted in reduced cell viability and induced apoptosis, as evidenced by increased DNA fragmentation and cell cycle arrest at the G2/M phase .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, it is beneficial to compare it with related compounds:

Compound NameIC50 (µM)Selectivity Index (EGFR/VEGFR)Biological Activity
5-Chloro-2H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid0.3 - 24VariableAnticancer
Pyrazolo[3,4-d]pyrimidine10 - 50ModerateAnticancer
Phenylpyrazolo[3,4-d]pyrimidine0.5 - 15HighAnticancer

Case Studies

  • MCF-7 Cell Line Study : A study evaluated the effects of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways .
  • Kinase Inhibition Studies : Another research focused on its role as a dual inhibitor of EGFR and VEGFR. The findings revealed that it effectively reduced tumor growth in xenograft models .

Q & A

Q. What are the common synthetic routes for 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, and how can intermediates be characterized?

The compound is typically synthesized via a two-step process: (1) formation of the pyrazolo[4,3-d]pyrimidine core and (2) introduction of the carboxylic acid group. A key intermediate is ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1363405-21-3), which undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid . Characterization of intermediates involves HPLC, LCMS, and 1H^1H-NMR to confirm purity and structural integrity. For example, 1H^1H-NMR of related esters shows distinct peaks for ethyl groups (~1.3 ppm for CH3_3) and aromatic protons (~8.5–9.0 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H^1H-NMR : Aromatic protons in the pyrazolo-pyrimidine ring appear as doublets or singlets between 8.5–9.0 ppm, while carboxylic acid protons (if present) are broad signals around 12–13 ppm .
  • LCMS : Used to verify molecular weight (e.g., [M+H]+^+ at 226.63 for the ester intermediate) and monitor hydrolysis progress .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm1^{-1}) confirms the ester or carboxylic acid group .

Q. How can researchers mitigate instability of the carboxylic acid group during synthesis?

Instability often arises from decarboxylation under high heat or prolonged acidic conditions. Strategies include:

  • Conducting hydrolysis at controlled temperatures (60–80°C) .
  • Using mild bases (e.g., NaHCO3_3) instead of strong acids .
  • Storing the final product at low temperatures (-20°C) in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Advanced optimization involves:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in pyrimidine ring formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during cyclization .
  • Process Control : Real-time monitoring via LCMS ensures reaction completion, reducing purification steps .

Q. How should researchers address contradictions in purity data from HPLC vs. 1H^1H1H-NMR?

Discrepancies often stem from:

  • Impurity Ionization : Non-UV-active impurities (e.g., salts) may not appear in HPLC but affect 1H^1H-NMR. Use evaporative light scattering detection (ELSD) for comprehensive analysis .
  • Deuterated Solvent Artifacts : Residual protons in DMSO-d6_6 can mask peaks. Pre-drying samples or using D2 _2O exchange resolves this .

Q. What computational methods predict the pharmacological potential of this compound?

  • Docking Studies : Molecular docking with kinases (e.g., Aurora A) identifies binding affinity. The pyrazolo-pyrimidine scaffold shows similarity to kinase inhibitors like LY2409881 .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability, highlighting potential for CNS penetration .

Q. How can regioselectivity challenges in halogenation be resolved?

The 5-chloro position is favored due to electron-withdrawing effects of the pyrimidine ring. To avoid dihalogenation:

  • Use stoichiometric control (1.0 eq. Cl2_2 or NCS) .
  • Employ directing groups (e.g., boronic esters) to block undesired sites .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Waste Disposal : Hydrochloride byproducts require neutralization before disposal, as per local regulations .

Q. How can researchers validate synthetic yields in multi-step reactions?

  • Mass Balance Analysis : Compare theoretical and actual yields at each step. For example, ester hydrolysis typically achieves >90% yield under optimized conditions .
  • Cross-Validation : Use orthogonal techniques (e.g., TLC and LCMS) to confirm intermediate purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.